molecular formula C18H25NO6 B12732282 (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt CAS No. 84386-16-3

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt

Cat. No.: B12732282
CAS No.: 84386-16-3
M. Wt: 351.4 g/mol
InChI Key: JIHABHFBRPNBFG-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trimethoxyphenyl group, a butenoic acid moiety, and a piperidine salt, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to form the corresponding cinnamic acid derivative. This intermediate is then reacted with piperidine to form the final piperidine salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the piperidine salt component.

    4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid methyl ester: Contains a methyl ester group instead of the piperidine salt.

Uniqueness

The presence of the piperidine salt in (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84386-16-3

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid;piperidine

InChI

InChI=1S/C13H14O6.C5H11N/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-2-4-6-5-3-1/h4-7H,1-3H3,(H,15,16);6H,1-5H2/b5-4+;

InChI Key

JIHABHFBRPNBFG-FXRZFVDSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1CCNCC1

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.